2-Bromo-4-(trifluoromethyl)pyridine-3-methanol
Overview
Description
2-Bromo-4-(trifluoromethyl)pyridine-3-methanol is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydroxymethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(trifluoromethyl)pyridine-3-methanol typically involves the bromination of 4-(trifluoromethyl)pyridine followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 4-(trifluoromethyl)pyridine with bromine in the presence of a suitable catalyst to yield 2-Bromo-4-(trifluoromethyl)pyridine. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(trifluoromethyl)pyridine-3-methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the pyridine ring to a piperidine ring using hydrogenation catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed
Substitution: Formation of 2-substituted-4-(trifluoromethyl)pyridine derivatives.
Oxidation: Formation of 2-Bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid.
Reduction: Formation of 2-Bromo-4-(trifluoromethyl)piperidine-3-methanol.
Scientific Research Applications
2-Bromo-4-(trifluoromethyl)pyridine-3-methanol has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(trifluoromethyl)pyridine-3-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethyl)pyridine: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
4-(Trifluoromethyl)pyridine: Lacks both the bromine and hydroxymethyl groups, resulting in different reactivity and applications.
2-Chloro-4-(trifluoromethyl)pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
Uniqueness
2-Bromo-4-(trifluoromethyl)pyridine-3-methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for selective substitution reactions, while the trifluoromethyl group enhances stability and lipophilicity. The hydroxymethyl group provides additional sites for chemical modification and metabolic transformation, making this compound highly versatile for various applications.
Properties
IUPAC Name |
[2-bromo-4-(trifluoromethyl)pyridin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-6-4(3-13)5(1-2-12-6)7(9,10)11/h1-2,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKCOTMWHWAJGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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